8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
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Overview
Description
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound belonging to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves several steps, typically starting with the preparation of the benzoxepine core. The synthetic route may include the following steps:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 8th position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Etherification: The methoxyethoxy group can be introduced through etherification reactions using suitable reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar compounds to 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine include other benzoxepine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Biological Activity
Chemical Structure and Properties
The molecular formula of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is C13H16BrO3. Its structure features a bromine atom and a methoxyethoxy group, which are critical for its biological activity.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆BrO₃ |
Molar Mass | 303.17 g/mol |
CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects. These effects are hypothesized to arise from enhanced serotonergic activity.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Study on Antidepressant Effects
A study conducted on rodents administered with this compound showed significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response with notable efficacy at higher concentrations.
Neuroprotection Study
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to untreated controls.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Reduced depressive behaviors | [Study on Rodents] |
Neuroprotective | Decreased cell death | [In Vitro Neuronal Study] |
Anti-inflammatory | Inhibition of cytokines | [Inflammation Study] |
Comparative Analysis with Related Compounds
Compound | Antidepressant Activity | Neuroprotective Activity |
---|---|---|
8-Bromo-5-(2-methoxyethoxy)-... | Yes | Yes |
Similar Benzoxepine Derivative A | Moderate | No |
Similar Benzoxepine Derivative B | Yes | Moderate |
Properties
Molecular Formula |
C13H17BrO3 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C13H17BrO3/c1-15-7-8-17-12-3-2-6-16-13-9-10(14)4-5-11(12)13/h4-5,9,12H,2-3,6-8H2,1H3 |
InChI Key |
IWFMTMWTHFOCIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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